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Compound of Interest

2-Methoxycarbonyl-3-
Compound Name:
fluorophenylboronic acid

Cat. No.: B036197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl-3-
fluorophenylboronic acid, a versatile building block in modern organic synthesis and
medicinal chemistry. This document details its chemical and physical properties, provides
representative experimental protocols for its synthesis and application in cross-coupling
reactions, and explores its relevance in the development of targeted therapeutics.

Chemical Identity and Properties

2-Methoxycarbonyl-3-fluorophenylboronic acid is an ortho-substituted phenylboronic acid
derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl
ring imparts unique reactivity and electronic properties, making it a valuable reagent for the
synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties
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Property

Value

Reference

Systematic Name

2-Methoxycarbonyl-3-

fluorophenylboronic acid

N/A

2-Fluoro-3-
Alternate Name (methoxycarbonyl)phenylboron  [1][2]
ic acid
CAS Number 1256355-33-5, 1315476-07-3 [1]12]
Molecular Formula CsHsBFOa4 [2]
Molecular Weight 198.05 g/mol [2]
Purity Typically 297% [2]

Note: Two CAS numbers are currently associated with this compound, likely due to different

registry entries for the same molecule.

Table 2: Physical and Chemical Data

Property Value

Appearance White to off-white solid (presumed)

Melting Point Data not available

Boiling Point Data not available

Solubility Soluble in organic solvents such as methanol,

ethanol, and DMSO

Spectral Data

NMR, HPLC, and LC-MS data are typically

available from commercial suppliers upon

request.[1]

Synthesis of 2-Methoxycarbonyl-3-
fluorophenylboronic Acid
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The synthesis of substituted phenylboronic acids often involves the conversion of an aryl halide
to an organometallic intermediate, followed by quenching with a borate ester and subsequent
hydrolysis. While a specific protocol for 2-Methoxycarbonyl-3-fluorophenylboronic acid is
not readily available in published literature, a representative synthesis can be conceptualized

based on standard methodologies.

A plausible synthetic route starts from methyl 2-bromo-6-fluorobenzoate. This starting material
can be subjected to a lithium-halogen exchange or converted to a Grignard reagent, followed
by reaction with a trialkyl borate and acidic workup to yield the desired boronic acid.

Representative Synthesis Workflow

[Methyl 2-bromo-6-f|uorobenzoate)

Lithium-Halogen Exchange
(e.g., n-BuLi, -78 °C, THF)
Borylation
(e.g., Triisopropyl borate)
Acidic Hydrolysis
(e.g., ag. HCI)
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Caption: A plausible synthetic workflow for 2-Methoxycarbonyl-3-fluorophenylboronic acid.
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Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol and has not been experimentally validated for this

specific compound. Appropriate safety precautions should be taken.

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-bromo-6-fluorobenzoate
(1.0 eq) and anhydrous tetrahydrofuran (THF).

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1
eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise,
again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room
temperature and stir overnight.

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition
of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic.

Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl
acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization or column chromatography on silica gel to yield 2-Methoxycarbonyl-3-
fluorophenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable coupling partner in palladium-
catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a
cornerstone of modern organic synthesis, particularly in the construction of biaryl and
heteroaryl structures prevalent in many pharmaceutical agents.
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Suzuki-Miyaura Coupling Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Representative Suzuki-Miyaura
Coupling

This protocol provides a general procedure for the coupling of 2-Methoxycarbonyl-3-
fluorophenylboronic acid with an aryl halide.

* Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 2-
Methoxycarbonyl-3-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g.,
Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs or Cs2COs, 2.0-3.0 eq).

e Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and
water.

» Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert
atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction to room temperature and dilute with an organic
solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous
layer with the same organic solvent.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can then be
purified by flash column chromatography on silica gel.

Relevance in Drug Discovery and Development

Boronic acid derivatives are crucial in medicinal chemistry due to their unique ability to form
reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.
This property has led to the development of several successful drugs, most notably the
proteasome inhibitor bortezomib.

While specific biological targets for compounds directly derived from 2-Methoxycarbonyl-3-
fluorophenylboronic acid are not yet widely reported, its structural motifs are relevant to the
development of inhibitors for key cancer-related targets such as Aurora kinases and
proteasomes.
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Potential Therapeutic Applications

o Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a
critical role in cell division.[3][4] Their overexpression is common in many cancers, making
them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases,
particularly Aurora B, are in various stages of preclinical and clinical development.[6] The
fluorophenyl moiety is a common feature in many kinase inhibitors, and the boronic acid
group can be used as a synthetic handle to construct more complex molecules that could
potentially target the ATP-binding site or allosteric sites of these enzymes.

o Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading
ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors
in cancer cells, ultimately causing cell death.[7] Boronic acid-containing compounds, such as
bortezomib, are effective proteasome inhibitors.[8] 2-Methoxycarbonyl-3-
fluorophenylboronic acid can serve as a starting point for the synthesis of novel non-
peptidic proteasome inhibitors, potentially offering different selectivity and pharmacokinetic
profiles.
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Caption: The role of Aurora Kinase B in mitosis and its potential inhibition.

Conclusion

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable and versatile building block for
organic chemists and drug discovery scientists. Its unique substitution pattern allows for the
creation of complex molecular architectures through robust and reliable methods like the
Suzuki-Miyaura cross-coupling reaction. The relevance of its structural features in the design of
inhibitors for important oncology targets such as Aurora kinases and proteasomes underscores
its potential for the development of novel therapeutics. Further exploration of the reactivity and
biological applications of this compound and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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